5-Propylthiophene-2-carbaldehyde chemical properties and structure
5-Propylthiophene-2-carbaldehyde chemical properties and structure
An In-Depth Technical Guide to 5-Propylthiophene-2-carbaldehyde: Properties, Synthesis, and Applications
Introduction
5-Propylthiophene-2-carbaldehyde is an organosulfur compound belonging to the family of substituted thiophene aldehydes. Thiophene-based molecules are significant scaffolds in medicinal chemistry and materials science due to their unique electronic properties and ability to act as bioisosteres of phenyl rings.[1] The presence of both a reactive aldehyde group and a modifiable alkyl chain on the thiophene ring makes 5-Propylthiophene-2-carbaldehyde a versatile building block for the synthesis of more complex molecules.[1][2] This guide provides a comprehensive overview of its chemical structure, properties, reactivity, synthesis, and applications for researchers and drug development professionals.
Molecular Structure and Physicochemical Properties
The structure of 5-Propylthiophene-2-carbaldehyde consists of a five-membered thiophene ring substituted at the 2-position with a formyl (aldehyde) group and at the 5-position with a propyl group. This substitution pattern dictates its chemical reactivity and physical properties.
Caption: 2D Structure of 5-Propylthiophene-2-carbaldehyde.
Table 1: Physicochemical Properties of 5-Propylthiophene-2-carbaldehyde
| Property | Value | Source(s) |
| CAS Number | 35250-76-1 | [3] |
| Molecular Formula | C₈H₁₀OS | [3][4] |
| Molecular Weight | 154.23 g/mol | [3][4] |
| Physical Form | Liquid | |
| InChI Key | LWPDFFNCKYNEOT-UHFFFAOYSA-N | |
| SMILES | O=CC1=CC=C(CCC)S1 | [5] |
| Purity | Typically ≥97% | |
| Storage | 2-8°C, inert atmosphere, keep in dark place | [5] |
Spectroscopic Characterization
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¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show distinct signals:
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A singlet for the aldehyde proton (-CHO ) in the downfield region of δ 9.8-10.0 ppm .[6]
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Two doublets for the two protons on the thiophene ring, likely in the range of δ 7.0-7.8 ppm .
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A triplet for the methylene protons adjacent to the thiophene ring (-CH₂ -CH₂-CH₃) around δ 2.8 ppm .
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A multiplet (sextet) for the middle methylene protons (-CH₂-CH₂ -CH₃) around δ 1.7 ppm .
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A triplet for the terminal methyl protons (-CH₂-CH₂-CH₃ ) around δ 0.9 ppm .
-
-
¹³C NMR: The carbon spectrum will be characterized by:
-
FT-IR Spectroscopy: The infrared spectrum provides key information about the functional groups:
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A strong, sharp absorption band corresponding to the C=O stretch of the aldehyde group, expected around 1665-1700 cm⁻¹ .[6][7]
-
C-H stretching bands for the aromatic (thiophene) ring protons just above 3000 cm⁻¹ .
-
C-H stretching bands for the aliphatic (propyl) group just below 3000 cm⁻¹ .
-
Characteristic C=C stretching bands for the thiophene ring in the 1400-1500 cm⁻¹ region.
-
Chemical Reactivity and Synthetic Utility
The synthetic value of 5-Propylthiophene-2-carbaldehyde stems from the reactivity of its aldehyde group and, to a lesser extent, the thiophene ring.
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Aldehyde Group Reactions: The electrophilic aldehyde is the primary site of reaction. It readily undergoes:
-
Condensation Reactions: Reacts with primary amines to form imines (Schiff bases), with hydrazines to yield hydrazones, and with active methylene compounds in Knoevenagel or similar condensations.[6] These reactions are fundamental for extending molecular scaffolds.
-
Reduction: The aldehyde can be selectively reduced to a primary alcohol (-CH₂OH) using mild reducing agents like sodium borohydride (NaBH₄).[2]
-
Oxidation: The aldehyde can be oxidized to a carboxylic acid (-COOH) using appropriate oxidizing agents.
-
Nucleophilic Addition: Reacts with Grignard reagents or organolithium compounds to form secondary alcohols.
-
-
Thiophene Ring Reactions: The thiophene ring is aromatic and can undergo electrophilic aromatic substitution. However, the aldehyde group is deactivating, directing incoming electrophiles to the C4 position.
Caption: Key reaction pathways for 5-Propylthiophene-2-carbaldehyde.
Recommended Synthetic Protocol
A common and effective method for synthesizing 2-formylthiophenes is the Vilsmeier-Haack reaction.[2] This protocol outlines a plausible synthesis of 5-Propylthiophene-2-carbaldehyde from the commercially available 2-propylthiophene.
Reaction: Vilsmeier-Haack formylation of 2-propylthiophene.
Caption: Workflow for the Vilsmeier-Haack synthesis.
Experimental Protocol:
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool dimethylformamide (DMF, 3 equivalents) to 0°C.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF, ensuring the temperature does not exceed 10°C. Stir the resulting mixture for 30 minutes at this temperature to form the Vilsmeier reagent.
-
Causality: This exothermic reaction forms the electrophilic Vilsmeier reagent, [CHCl=N(CH₃)₂]⁺, which is the formylating agent. Careful temperature control prevents degradation.
-
-
Substrate Addition: Add 2-propylthiophene (1 equivalent) dropwise to the reaction mixture, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1 hour, then heat to 80°C for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Causality: Heating provides the necessary activation energy for the electrophilic aromatic substitution to occur on the electron-rich thiophene ring. The formylation occurs preferentially at the 5-position, which is activated by the 2-propyl group.
-
-
Workup: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.
-
Neutralization: Slowly neutralize the acidic mixture by adding a cold aqueous solution of sodium hydroxide (e.g., 30% w/v) until the pH is approximately 7-8.
-
Causality: This step hydrolyzes the intermediate iminium salt to the final aldehyde product and neutralizes the excess acid.
-
-
Extraction: Extract the product into an organic solvent such as dichloromethane or ethyl acetate (3 x volume).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Applications in Research and Drug Development
Alkylated thiophene aldehydes are valuable intermediates in the synthesis of a wide range of functional materials and pharmaceuticals.[1]
-
Pharmaceutical Scaffolds: Thiophene-containing molecules are known to possess diverse biological activities, including antitumor, analgesic, and anti-inflammatory properties.[1] 5-Propylthiophene-2-carbaldehyde serves as a key starting material for synthesizing derivatives with potential therapeutic applications, such as Schiff bases and thiosemicarbazones, which are explored for antiparasitic activity.[9]
-
Dopamine Agonists: Substituted thiophenes are core structures in compounds developed as dopamine D1 agonists, which are relevant for treating neurological disorders.[1]
-
Organic Electronics: The thiophene moiety is a fundamental unit in conductive polymers and organic semiconductors. Functionalized thiophenes are used as building blocks for organic field-effect transistors (OFETs) and materials for organic solar cells.[1] Polymerization of thiophene-2-carbaldehyde derivatives can lead to conductive polymers with interesting properties.[10]
Safety, Handling, and Storage
As a laboratory chemical, 5-Propylthiophene-2-carbaldehyde should be handled with appropriate care.
-
Hazards: The compound is classified as an irritant.[4] Related thiophene aldehydes are harmful if swallowed and can cause skin and serious eye irritation.[11][12]
-
Personal Protective Equipment (PPE): Always wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[11][13] Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[11][14]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[11][13] The compound may be air-sensitive.[12][13]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon).[13] Recommended storage temperature is between 2-8°C.
References
-
Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. (2021). Molbank, 2021(2), M1233. MDPI. Retrieved January 2, 2026, from [Link]
-
Understanding the Chemical Properties and Reactions of Thiophene-2-carbaldehyde Derivatives. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 2, 2026, from [Link]
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Condensation of thiopheneanils or thiophene-2-carboxaldehyde with guaiazulene. (2008). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. (2020). Kuwait Journal of Science, 47(3). Retrieved January 2, 2026, from [Link]
-
FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,... (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
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5-NITROTHIOPHENE-2-CARBOXALDEHYDE. (n.d.). SpectraBase. Retrieved January 2, 2026, from [Link]
-
2-Propylthiophene. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]
-
Thiophene-2,5-dicarbaldehyde - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved January 2, 2026, from [Link]
-
5-Ethyl-2-thiophenecarboxaldehyde. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]
-
5-Nitrothiophene-2-Carboxaldehyde: Properties, Synthesis, and Applications as a Pharmaceutical Intermediate. (2025, October 10). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 2, 2026, from [Link]
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